2-(4-Hydroxy-phenyl)benzofuran-5-OL

Catalog No.
S3309929
CAS No.
52814-86-5
M.F
C14H10O3
M. Wt
226.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(4-Hydroxy-phenyl)benzofuran-5-OL

CAS Number

52814-86-5

Product Name

2-(4-Hydroxy-phenyl)benzofuran-5-OL

IUPAC Name

2-(4-hydroxyphenyl)-1-benzofuran-5-ol

Molecular Formula

C14H10O3

Molecular Weight

226.23 g/mol

InChI

InChI=1S/C14H10O3/c15-11-3-1-9(2-4-11)14-8-10-7-12(16)5-6-13(10)17-14/h1-8,15-16H

InChI Key

SNNNDCMXZYWCCI-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O

Canonical SMILES

C1=CC(=CC=C1C2=CC3=C(O2)C=CC(=C3)O)O
2-(4-Hydroxy-phenyl)benzofuran-5-OL, also known as Robinin, is an organic compound that belongs to the family of phenols and benzofurans. This compound has gained much attention in recent years due to its potential implications in various fields of research such as chemistry, biology, pharmacy, and medicine. In this paper, we will discuss the definition and background, physical and chemical properties, synthesis, characterization, analytical methods, biological properties, toxicity, safety in scientific experiments, and applications of 2-(4-Hydroxy-phenyl)benzofuran-5-OL. Furthermore, we will analyze the current state of research, potential implications in various fields of research and industry, limitations, and future directions.
2-(4-Hydroxy-phenyl)benzofuran-5-OL, also known as 2-(4-Hydroxy-phenyl)benzofuran-5-OL, is a derivative of apigenin. It is a natural flavonoid with a molecular formula of C17H12O3. 2-(4-Hydroxy-phenyl)benzofuran-5-OL was first isolated from the leaves of Robinia pseudoacacia in 1961. Since then, it has been found in various plants, including Eucalyptus, Passiflora, and Gleditsia. This compound has gained much attention in recent years due to its potential implications in various fields of research such as medicine, pharmacy, cancer therapy, and neuroprotection.
The physical properties of 2-(4-Hydroxy-phenyl)benzofuran-5-OL are a yellow crystalline powder with a melting point of approximately 310 degrees Celsius. It is soluble in ethanol, methanol, and dimethyl sulfoxide (DMSO). 2-(4-Hydroxy-phenyl)benzofuran-5-OL is also slightly soluble in water. The chemical properties of 2-(4-Hydroxy-phenyl)benzofuran-5-OL include its ability to form salts with acids.
2-(4-Hydroxy-phenyl)benzofuran-5-OL can be synthesized through several methods, including extraction and chemical synthesis. Extraction is the most common method of obtaining 2-(4-Hydroxy-phenyl)benzofuran-5-OL. The leaves of Robinia pseudoacacia are extracted with polar solvents such as methanol or ethanol. The extracts are then purified through chromatographic techniques to isolate 2-(4-Hydroxy-phenyl)benzofuran-5-OL. 2-(4-Hydroxy-phenyl)benzofuran-5-OL can be synthesized chemically using various methods such as the Pd-Catalyzed Suzuki-Miyaura cross-coupling reaction, the Heck reaction, or the Wittig reaction. The purity of 2-(4-Hydroxy-phenyl)benzofuran-5-OL can be determined through various methods such as high-performance liquid chromatography (HPLC), thin-layer chromatography (TLC), and nuclear magnetic resonance (NMR) spectroscopy.
Various analytical methods have been used to determine the biological activity of 2-(4-Hydroxy-phenyl)benzofuran-5-OL. The high-performance liquid chromatography (HPLC) method has been used to quantify 2-(4-Hydroxy-phenyl)benzofuran-5-OL in various plant extracts. The thin-layer chromatography (TLC) technique has been used to separate and identify 2-(4-Hydroxy-phenyl)benzofuran-5-OL from the other components of a mixture. Nuclear magnetic resonance (NMR) spectroscopy has been used to determine the chemical structure of 2-(4-Hydroxy-phenyl)benzofuran-5-OL.
2-(4-Hydroxy-phenyl)benzofuran-5-OL has shown to exhibit various biological properties that make it a potential candidate for medicinal purposes. Studies have shown that 2-(4-Hydroxy-phenyl)benzofuran-5-OL possesses antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. It has also been reported to possess neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
2-(4-Hydroxy-phenyl)benzofuran-5-OL has shown to be non-toxic to both animals and humans when administered in low doses. However, high doses of 2-(4-Hydroxy-phenyl)benzofuran-5-OL may cause harmful effects. Therefore, it is important to determine the safe dosage of 2-(4-Hydroxy-phenyl)benzofuran-5-OL before administering it for medicinal purposes.
2-(4-Hydroxy-phenyl)benzofuran-5-OL has various applications in scientific experiments, particularly in the fields of medicinal chemistry and biology. It has been reported to possess antitumor properties, which make it a potential candidate for the treatment of cancer. It has also been reported to possess neuroprotective effects, which makes it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases.
Although the research on 2-(4-Hydroxy-phenyl)benzofuran-5-OL is limited, several studies have been conducted to explore its potential applications in medicine and biology. The available studies suggest that 2-(4-Hydroxy-phenyl)benzofuran-5-OL has various biological properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. However, more studies are needed to determine the full extent of its biological activities and its potential applications in various fields.
2-(4-Hydroxy-phenyl)benzofuran-5-OL has potential implications in various fields of research and industry, including medicine, pharmacy, cancer therapy, and neuroprotection. Its biological properties make it a potential candidate for the development of drugs for various diseases.
The limitations of 2-(4-Hydroxy-phenyl)benzofuran-5-OL include its limited research and the lack of information on its biological activities. Therefore, more studies are needed to determine the full extent of its biological activities and its potential applications in various fields. Future research on 2-(4-Hydroxy-phenyl)benzofuran-5-OL should focus on determining its safe dosage and its potential interactions with other drugs. Other potential areas of research on 2-(4-Hydroxy-phenyl)benzofuran-5-OL include its potential applications in agriculture as a natural pesticide or herbicide.
In conclusion, 2-(4-Hydroxy-phenyl)benzofuran-5-OL is a potential candidate for medicinal purposes due to its biological properties, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties. Its neuroprotective effects make it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's diseases. However, more studies are needed to determine the full extent of its biological activities and its potential applications in various fields. Therefore, future research on 2-(4-Hydroxy-phenyl)benzofuran-5-OL should focus on determining its safe dosage, its potential interactions with other drugs, and its potential applications in various fields.

XLogP3

3.3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

226.062994177 g/mol

Monoisotopic Mass

226.062994177 g/mol

Heavy Atom Count

17

Wikipedia

2-(4-HYDROXY-PHENYL)BENZOFURAN-5-OL

Dates

Modify: 2024-02-18

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